molecular formula C8H8BrN3O B13606080 7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B13606080
M. Wt: 242.07 g/mol
InChI Key: YMASXOGPKSBNNF-UHFFFAOYSA-N
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Description

7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazole with a brominated pyridine derivative in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst are carefully selected to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

7-bromo-2,5-dimethylpyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H8BrN3O/c1-11-4-6(9)7-5(8(11)13)3-12(2)10-7/h3-4H,1-2H3

InChI Key

YMASXOGPKSBNNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NN(C=C2C1=O)C)Br

Origin of Product

United States

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